3-Chloro-4-(phenethyloxy)aniline
Overview
Description
3-Chloro-4-(phenethyloxy)aniline, also known as 3-CEPA, is an important organic compound used in a variety of scientific research applications. It is a versatile chemical compound that is both stable and highly reactive, making it an ideal choice for use in laboratory experiments. 3-CEPA is a colorless, volatile liquid that has a strong odor and is soluble in many organic solvents. It is used in the synthesis of a variety of compounds, and its mechanism of action and biochemical and physiological effects are well-known.
Scientific Research Applications
3-Chloro-4-(phenethyloxy)aniline is widely used in scientific research applications, particularly in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of dyes, pigments, and other industrial chemicals. In addition, 3-Chloro-4-(phenethyloxy)aniline is used in the synthesis of peptides, peptidomimetics, and other compounds of biological interest. It is also used in the synthesis of fluorescent compounds for use in fluorescence-based assays.
Mechanism Of Action
The mechanism of action of 3-Chloro-4-(phenethyloxy)aniline is based on its reactivity with different functional groups. It is an electrophile, which means that it can react with nucleophiles such as amines, alcohols, and thiols. It can also react with other electrophiles, such as alkenes and alkynes. In addition, 3-Chloro-4-(phenethyloxy)aniline can be used as a catalyst in some reactions.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Chloro-4-(phenethyloxy)aniline are not well-understood. However, it is known to be a strong irritant and can cause skin and eye irritation. It is also known to be toxic if ingested or inhaled, and can cause respiratory irritation. In addition, 3-Chloro-4-(phenethyloxy)aniline has been shown to be mutagenic in some studies, although the exact mechanism of action is not known.
Advantages And Limitations For Lab Experiments
The main advantage of using 3-Chloro-4-(phenethyloxy)aniline in laboratory experiments is its high reactivity, which makes it ideal for use in a variety of synthetic reactions. It is also relatively stable, making it suitable for use in long-term experiments. However, 3-Chloro-4-(phenethyloxy)aniline is a toxic compound and should be handled with care. In addition, it is volatile and can be difficult to handle in some laboratory settings.
Future Directions
There are a number of potential future directions for research involving 3-Chloro-4-(phenethyloxy)aniline. These include further investigation into the biochemical and physiological effects of the compound, as well as its potential applications in drug design and synthesis. In addition, further studies could be conducted to explore the potential use of 3-Chloro-4-(phenethyloxy)aniline as a catalyst in organic synthesis. Finally, research could be conducted to explore the potential use of 3-Chloro-4-(phenethyloxy)aniline in the synthesis of other organic compounds and to investigate its potential as a reagent in other laboratory experiments.
properties
IUPAC Name |
3-chloro-4-(2-phenylethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c15-13-10-12(16)6-7-14(13)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJMFNYNDKNZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(phenethyloxy)aniline |
Synthesis routes and methods
Procedure details
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